molecular formula C10H20N2O B12309162 6-[(Tert-butylamino)methyl]piperidin-2-one

6-[(Tert-butylamino)methyl]piperidin-2-one

Cat. No.: B12309162
M. Wt: 184.28 g/mol
InChI Key: ARDLRCFQTPUERY-UHFFFAOYSA-N
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Description

6-[(Tert-butylamino)methyl]piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tert-butylamino)methyl]piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with tert-butylamine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butylamino)methyl]piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and substituted piperidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-[(Tert-butylamino)methyl]piperidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Tert-butylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Tert-butylamino)methyl]piperidin-2-one is unique due to its specific tert-butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

6-[(tert-butylamino)methyl]piperidin-2-one

InChI

InChI=1S/C10H20N2O/c1-10(2,3)11-7-8-5-4-6-9(13)12-8/h8,11H,4-7H2,1-3H3,(H,12,13)

InChI Key

ARDLRCFQTPUERY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CCCC(=O)N1

Origin of Product

United States

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